molecular formula C26H28N2O4S B2794113 4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005301-94-9

4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2794113
CAS RN: 1005301-94-9
M. Wt: 464.58
InChI Key: OYDVBRSRGOETJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood. However, it is believed that the compound may work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-inflammatory activity. This compound has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been shown to have low toxicity and does not appear to have any significant negative effects on normal physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments is its potency and specificity. This compound has been shown to have potent anti-inflammatory activity and may be useful in studying the mechanisms of inflammation. Additionally, this compound has low toxicity and does not appear to have any significant negative effects on normal physiological processes.
One limitation of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experiments or formulations.

Future Directions

There are several future directions for research on 4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. One area of interest is further studies on the mechanism of action of this compound. Additionally, this compound may be useful in studying the role of inflammation in various diseases and conditions. Finally, further studies may be needed to optimize the synthesis method for this compound and improve its solubility in water.

Synthesis Methods

The synthesis method for 4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves several steps. The first step involves the synthesis of 4-butoxybenzamide, which is then reacted with 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to form the desired compound. This synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

4-butoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent. Studies have shown that this compound has potent anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-2-3-18-32-23-15-12-21(13-16-23)26(29)27-22-14-11-20-8-7-17-28(25(20)19-22)33(30,31)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDVBRSRGOETJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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